molecular formula C7H8O2 B12048957 trans-4-Hepten-6-ynoic acid

trans-4-Hepten-6-ynoic acid

Cat. No.: B12048957
M. Wt: 124.14 g/mol
InChI Key: YBHANHMRQCTFAO-ONEGZZNKSA-N
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Description

General Significance in Organic Chemistry and Natural Products Research

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond positioned between the alpha (α) and beta (β) carbons relative to a carboxyl group. This arrangement results in a conjugated system where the π-electrons are delocalized across the C=C and C=O double bonds. This electronic feature makes them important substrates and intermediates in organic synthesis. They are found in numerous biologically active natural products and pharmaceuticals and serve as versatile building blocks for constructing more complex molecules. Common reactions involving these acids include Michael additions and various cycloadditions.

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are also fundamental functional groups in organic chemistry. Their high degree of unsaturation and the linear geometry of the C≡C bond make them highly reactive and useful in a variety of transformations. These include additions, oxidations, and metal-catalyzed coupling reactions. Alkynoic acids, which contain both a carboxylic acid and an alkyne functional group, are particularly valuable. They are precursors to unsaturated lactones, which are structural motifs present in many natural products and biologically active molecules. researchgate.netsemanticscholar.org The catalytic hydrofunctionalization of alkynes, including their reaction with carboxylic acids, is a key strategy for creating functionalized olefins in an atom-economical fashion. researchgate.net

Contextualization of trans-4-Hepten-6-ynoic Acid within Alkenoic and Alkynoic Acid Classes

This compound, with the IUPAC name (E)-hept-4-en-6-ynoic acid, is a polyunsaturated fatty acid that contains three distinct functional groups: a carboxylic acid, a trans (or E) configured carbon-carbon double bond, and a terminal carbon-carbon triple bond. nih.govchemspider.com

Unlike α,β-unsaturated acids, the double bond in this compound is located at the γ,δ (gamma, delta) position relative to the carboxyl group (the carbons are numbered starting from the carboxylic acid carbon as C1). This means the double bond is not in conjugation with the carbonyl group, and thus it does not exhibit the typical reactivity of α,β-unsaturated systems, such as conjugate addition at the β-position. Instead, its chemical behavior is dictated by the individual reactivity of the isolated carboxylic acid, the internal alkene, and the terminal alkyne functionalities. As an alkynoic acid, specifically a γ,δ-unsaturated-ζ-alkynoic acid, it possesses the potential for unique intramolecular reactions, such as cyclization to form lactones. uniovi.esresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

(E)-hept-4-en-6-ynoic acid

InChI

InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9)/b4-3+

InChI Key

YBHANHMRQCTFAO-ONEGZZNKSA-N

Isomeric SMILES

C#C/C=C/CCC(=O)O

Canonical SMILES

C#CC=CCCC(=O)O

Origin of Product

United States

Nomenclature and Stereochemical Considerations of Trans 4 Hepten 6 Ynoic Acid

Systematic Naming Conventions and IUPAC Designation

The formal and unambiguous name for trans-4-Hepten-6-ynoic acid under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is (E)-hept-4-en-6-ynoic acid . nih.govchemspider.com The name is systematically constructed by identifying the molecule's key structural features according to a set of established rules. wikipedia.orgcas.org

The principal functional group, which dictates the suffix of the name, is the carboxylic acid (-COOH) group, leading to the "-oic acid" ending. The longest continuous carbon chain containing this principal group, as well as the double and triple bonds, consists of seven carbons. This gives the parent name "hept".

Numbering of the carbon chain commences from the carboxylic acid carbon as position 1 (C1). This convention ensures the principal functional group receives the lowest possible locant. Following this numbering, the carbon-carbon double bond (C=C) is located between C4 and C5, and the carbon-carbon triple bond (C≡C) is between C6 and C7. The positions of these unsaturated bonds are indicated by the locants "4-en" (for the alkene) and "6-yn" (for the alkyne). When combined, the final "e" of "ene" is omitted, resulting in the "en-yn-oic acid" construction. The stereochemistry at the double bond is denoted by the prefix "(E)-", which will be detailed in the following section. nih.gov

Table 1: Breakdown of the IUPAC Name (E)-hept-4-en-6-ynoic acid

ComponentMeaningExplanation
(E)- entgegen (opposite)Describes the stereochemistry (geometric isomerism) at the C4=C5 double bond.
hept- SevenIndicates a seven-carbon parent chain.
-4-en- Alkene at C4A carbon-carbon double bond is present between carbon 4 and carbon 5.
-6-yn- Alkyne at C6A carbon-carbon triple bond is present between carbon 6 and carbon 7.
-oic acid Carboxylic AcidThe principal functional group is a carboxylic acid, with its carbon designated as C1.

Geometric Isomerism: trans (E) Configuration at the Olefinic Moiety

The term "trans" in the common name, and more precisely the "(E)" descriptor in the IUPAC name, specifies the geometric configuration of the substituents around the carbon-carbon double bond. wikipedia.org Geometric isomerism arises because the rotation around a C=C double bond is restricted, leading to fixed spatial arrangements of the attached groups. wikipedia.org For an alkene to exhibit this type of isomerism, each carbon of the double bond must be attached to two different groups. masterorganicchemistry.comleah4sci.com

The designation of (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgpsiberg.com For each carbon of the double bond, the attached groups are assigned a priority based on the atomic number of the atoms directly bonded to it; higher atomic numbers receive higher priority. docbrown.info

At Carbon-4 (C4): The two attached groups are a hydrogen atom (H) and a propyl-carboxylic acid chain (-CH2-CH2-COOH). The carbon atom of the chain has a higher atomic number than hydrogen, so the -CH2-CH2-COOH group has higher priority.

At Carbon-5 (C5): The two attached groups are a hydrogen atom (H) and an ethynyl (B1212043) group (-C≡CH). The carbon atom of the ethynyl group has a higher atomic number than hydrogen, giving the -C≡CH group higher priority.

The (E) configuration, from the German word entgegen (meaning opposite), is assigned because the two higher-priority groups (-CH2-CH2-COOH and -C≡CH) are located on opposite sides of the plane of the double bond. wikipedia.orgsavemyexams.com The alternative, the (Z) isomer (from German zusammen, meaning together), would have these high-priority groups on the same side. chemistrytalk.org

Table 2: Comparison of (E) and (Z) Isomers of 4-Hepten-6-ynoic Acid

IsomerIUPAC NameDescription of High-Priority Groups
trans (E)-hept-4-en-6-ynoic acidThe two high-priority groups are on opposite sides of the double bond. savemyexams.com
cis (Z)-hept-4-en-6-ynoic acidThe two high-priority groups are on the same side of the double bond. savemyexams.com

Enantiomeric and Diastereomeric Forms in Related Structures

This compound itself is an achiral molecule. It does not have a stereocenter (a carbon atom bonded to four different groups) and therefore cannot exist as enantiomers. tutoringspace.edu.vn4college.co.uk Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgkhanacademy.org

However, chirality can be introduced into the molecular structure through substitution, leading to related compounds that do exhibit enantiomerism and diastereomerism. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. aocs.org

Hypothetical Example 1: Introduction of a Single Chiral Center

If a hydroxyl group (-OH) were introduced at the C3 position, the resulting molecule would be (E)-3-hydroxyhept-4-en-6-ynoic acid. The C3 carbon would now be a chiral center, as it is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), an ethyl-carboxylic acid group (-CH2-COOH), and the remaining alkenyl-alkynyl chain (-CH=CH-C≡CH). This single chiral center gives rise to two stereoisomers that are enantiomers of each other:

(3R, 4E)-3-hydroxyhept-4-en-6-ynoic acid

(3S, 4E)-3-hydroxyhept-4-en-6-ynoic acid

These two molecules are non-superimposable mirror images and would have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. wikipedia.org

Hypothetical Example 2: Introduction of Multiple Chiral Centers

If a second chiral center were introduced, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. chemistrytalk.orglibretexts.org For instance, consider a hypothetical molecule, (E)-2,3-dihydroxyhept-4-en-6-ynoic acid. This molecule has two chiral centers (C2 and C3). This would result in 2^2 = 4 possible stereoisomers.

These four stereoisomers would consist of two pairs of enantiomers. The relationship between a molecule from one enantiomeric pair and a molecule from the other pair is diastereomeric. masterorganicchemistry.com For example, the (2R, 3R) isomer and the (2R, 3S) isomer are diastereomers because they have the same configuration at one chiral center (C2) but the opposite configuration at the other (C3). masterorganicchemistry.com Unlike enantiomers, diastereomers have different physical and chemical properties. chemistrytalk.org

Table 3: Stereoisomeric Relationships in a Hypothetical Related Compound: (E)-2,3-dihydroxyhept-4-en-6-ynoic acid

Stereoisomer ConfigurationRelationship to (2R, 3R, 4E)Type of Isomerism
(2R, 3R, 4E) (Reference Molecule)-
(2S, 3S, 4E) Non-superimposable mirror imageEnantiomer
(2R, 3S, 4E) Not a mirror imageDiastereomer
(2S, 3R, 4E) Not a mirror imageDiastereomer

Total Synthesis Approaches

The total synthesis of enynoic acids like this compound is approached through logical, multi-step processes designed for efficiency and control. archive.org The design of these synthetic routes often relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. archive.org

Strategies Utilizing Precursors with Alkyne and Alkene Functionalities

For the synthesis of this compound, this could involve coupling a vinyl halide fragment (containing the carboxylic acid or a precursor group) with ethyne (B1235809) or a protected ethyne derivative. The precursors themselves can be generated through various means. For instance, terminal alkynes can be prepared via the Corey-Fuchs reaction from an appropriate aldehyde, rsc.org while specific vinyl halides can be synthesized stereoselectively. researchgate.net

Multi-step Synthetic Sequences

Linear, multi-step syntheses provide an alternative pathway where the carbon backbone is constructed sequentially and functional groups are introduced or modified in subsequent steps. A hypothetical sequence for this compound might begin with the creation of the carbon skeleton containing the alkyne. For example, a Grignard reaction using a propargyl bromide and an appropriate aldehyde could establish the basic framework. winona.edu

Subsequent steps would focus on installing the trans-alkene and the carboxylic acid. The alkyne can act as a masked precursor to the alkene; a stereoselective reduction of the triple bond to a trans (or E) double bond can be achieved using dissolving metal reduction (e.g., sodium in liquid ammonia). Alternatively, if the synthesis yields an alcohol, as in a Grignard approach, this can be converted to a leaving group, and an elimination reaction can be used to form the double bond. wikipedia.org The terminal functional group, such as a primary alcohol, can then be oxidized to the carboxylic acid in the final steps of the sequence.

Stereoselective Synthesis

Control of stereochemistry is paramount in modern organic synthesis, particularly for producing biologically active molecules. For this compound, the key stereochemical feature is the trans configuration of the C4-C5 double bond. For related, more complex enynoic acids, control over chiral centers is also critical.

Asymmetric Catalysis (e.g., Sharpless Asymmetric Dihydroxylation, Shi's Asymmetric Epoxidation)

While this compound is an achiral molecule, the synthesis of chiral derivatives or related natural products often employs powerful asymmetric catalysis methods. These reactions introduce new stereocenters with a high degree of enantioselectivity.

Sharpless Asymmetric Dihydroxylation: This reaction converts an alkene into a vicinal diol (two adjacent hydroxyl groups) with a predictable and high level of enantioselectivity. Applied to an enynoic acid precursor, it would produce a chiral dihydroxy acid, a valuable building block for more complex natural products. researchgate.net

Shi's Asymmetric Epoxidation: This method uses a fructose-derived ketone catalyst to convert an alkene, particularly a trans-disubstituted or trisubstituted alkene, into a chiral epoxide. This epoxide can then be opened by various nucleophiles to generate a range of enantiomerically enriched products. researchgate.net

Asymmetric Reduction: In syntheses proceeding through a ketone intermediate, asymmetric reduction can establish a chiral alcohol center. For instance, the combination of LiAlH₄ with a chiral ligand like (R)-BINOL has been used to reduce enones to allylic alcohols with high diastereoselectivity and enantioselectivity. acs.org

Diastereoselective Pathways

Diastereoselective reactions are used to control the relative stereochemistry between multiple stereocenters in a molecule. This is often achieved through substrate control, where an existing chiral center in the starting material directs the approach of a reagent to create a new stereocenter in a specific orientation.

For example, the iodoetherification reaction of unsaturated alcohols can proceed with high diastereoselectivity, leading to the formation of substituted cyclic ethers, a common motif in natural products. acs.org Similarly, the carbonyl-ene reaction between a chiral glyoxylate (B1226380) derivative and an alkene can be promoted by a Lewis acid to afford α-hydroxy carbonyl compounds with excellent diastereoselectivity (up to 94% de). researchgate.net Such strategies are essential in the synthesis of complex polyketide and fatty-acid-derived natural products that contain multiple stereocenters. nih.gov

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound and its relatives relies on a toolkit of robust and versatile carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. quora.comacs.org

Reaction Name Description Application in Enynoic Acid Synthesis
Sonogashira Coupling A palladium/copper-catalyzed reaction that couples a terminal alkyne with a vinyl or aryl halide. chemistry.coachDirectly forms the conjugated enyne system by linking an alkyne-containing fragment to an alkene-containing fragment.
Suzuki Coupling A palladium-catalyzed cross-coupling of an organoboron compound (like a vinylboronic acid) with an organohalide. chemistry.coachCan be used to form the C-C single bond adjacent to the double bond or the double bond itself, depending on the precursors.
Heck Reaction A palladium-catalyzed reaction of a vinyl or aryl halide with an alkene, forming a substituted alkene. chemistry.coachCan be employed to create the trans-alkene moiety by coupling a smaller alkene with a suitable halide.
Wittig Reaction The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. researchgate.netA classic and effective method for creating the C=C bond. The stereoselectivity (cis vs. trans) can often be influenced by the choice of ylide and reaction conditions.
Grignard/Organolithium Addition The addition of an organomagnesium (Grignard) or organolithium reagent to a carbonyl group (aldehyde, ketone, ester). organic-chemistry.orgUsed to build the carbon backbone. For example, adding an acetylide (the conjugate base of a terminal alkyne) to an epoxide or aldehyde. winona.edu
Olefin Cross-Metathesis An exchange of substituent groups between two different alkenes, catalyzed by a transition metal complex (e.g., Grubbs catalyst). researchgate.netA powerful method for forming the C=C bond by joining two simpler alkenes, often with high stereoselectivity.

These reactions form the foundation of synthetic strategies aimed at producing enynoic acids, providing chemists with multiple pathways to access these valuable compounds.

Reactivity and Potential Applications

The reactivity of trans-4-hepten-6-ynoic acid is dictated by its three functional groups. The carboxylic acid can undergo typical reactions such as esterification. The alkene and alkyne groups can undergo addition reactions, including hydrogenation.

Of particular interest is the potential for intramolecular cyclization, a common reaction for γ- and δ-alkynoic acids. uniovi.esmdpi.com Catalyzed by transition metals like gold or palladium, these acids can undergo cycloisomerization to form unsaturated lactones. researchgate.netuniovi.esmdpi.com For a γ,δ-unsaturated acid like this compound, the presence of the double bond influences the possible cyclization pathways. Depending on the catalyst and reaction conditions, different ring sizes and structures could potentially be formed. These lactonization reactions are significant as they provide access to core structures found in many natural products. semanticscholar.org

While specific research applications for this compound are not widely documented in the search results, its structural motifs are relevant to the synthesis of complex molecules. For instance, 4-alkynoic acids are used in the synthesis of biologically important tetrapyrroles like chlorins and corrins (related to vitamin B₁₂).

Reactivity and Reaction Mechanisms of Trans 4 Hepten 6 Ynoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, known for its acidic proton and the electrophilicity of its carbonyl carbon. These characteristics allow for a range of predictable transformations.

The most fundamental reaction is deprotonation to form a carboxylate salt. Due to the acidity of the carboxylic proton, it readily reacts with bases. This can be illustrated by its reaction with a common base like sodium hydroxide.

Another key set of reactions involves nucleophilic acyl substitution , where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. These reactions typically require activation of the carbonyl group to make the hydroxyl a better leaving group. Common derivatives formed through this pathway include esters, amides, and acid chlorides.

Reaction TypeReagent(s)Product Type
Esterification (Fischer)Alcohol (e.g., Methanol), Acid CatalystMethyl Ester
Amide FormationAmine (e.g., Ethylamine), Coupling Agent (e.g., DCC)N-Ethyl Amide
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride

The carboxylic acid can also be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective.

Reactions of the Olefinic Moiety

The carbon-carbon double bond in trans-4-Hepten-6-ynoic acid is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and metathesis reactions.

Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes. The reaction proceeds through a two-step mechanism involving the initial attack of the pi electrons on an electrophile to form a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition to the double bond in this compound would be influenced by the electronic effects of the neighboring carboxylic acid and alkynyl groups.

ReagentProduct of Addition
HBrBromoalkane
Br₂Dibromoalkane
H₂O, H⁺Alcohol (Hydration)

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. In this concerted process, it would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, and the carboxylic acid moiety, being electron-withdrawing, would activate the double bond for this transformation.

Olefin Metathesis (e.g., Ring-Closing Metathesis, Ring-Rearrangement Metathesis)

Olefin metathesis, a Nobel Prize-winning reaction, involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts). While this compound itself would not undergo intramolecular ring-closing metathesis (RCM), derivatives of this acid could be designed for such purposes. For instance, esterification with an olefin-containing alcohol could create a diene that is a suitable substrate for RCM to form macrocyclic structures.

Reactions of the Alkynyl Moiety

The terminal alkyne is another versatile functional group within the molecule, characterized by the acidity of its terminal proton and the reactivity of its triple bond.

The terminal proton of the alkyne is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. This acetylide anion is a potent nucleophile and can participate in carbon-carbon bond-forming reactions, for example, with alkyl halides.

The triple bond itself can undergo addition reactions, similar to the double bond, though often with different reactivity and stereochemical outcomes. For instance, hydrogenation of the alkyne can lead to the corresponding alkene or alkane, depending on the catalyst used.

ReactionReagent(s)Product
Deprotonation-Alkylation1. NaNH₂ 2. CH₃IMethylated Alkyne
Hydrogenation (to cis-alkene)H₂, Lindlar's Catalystcis-4,6-Heptadienoic acid
Hydrogenation (to alkane)H₂, Pd/CHeptanoic Acid
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄Ketone
Hydroboration-Oxidation (anti-Markovnikov)1. BH₃ 2. H₂O₂, NaOHAldehyde

Radical-Mediated Transformations and Electrochemical Approaches

The unsaturated nature of this compound makes it a candidate for radical-mediated reactions. Radical addition to the double or triple bond can initiate a cascade of reactions, including cyclizations. For instance, an intramolecular radical cyclization could potentially be designed to form cyclic structures.

Acid-Catalyzed Rearrangements and Cyclizations

While no specific acid-catalyzed rearrangements or cyclizations for this compound have been documented, the inherent functionalities of the molecule—a carboxylic acid, a trans-alkene, and a terminal alkyne—suggest several potential reaction pathways under acidic conditions. Generally, acid catalysis facilitates reactions by protonating key sites, thereby increasing their electrophilicity and enabling subsequent intramolecular reactions.

For a molecule like this compound, potential, though unverified, cyclization reactions could be envisioned. Protonation of the carbonyl oxygen of the carboxylic acid could be followed by an intramolecular attack from either the alkene or the alkyne, leading to the formation of lactones. The specific regioselectivity and stereoselectivity of such cyclizations would be influenced by the stability of the resulting carbocation intermediates and the geometric constraints of the transition states.

It is important to note that the feasibility of these reactions is speculative. The actual reactivity would depend on the specific reaction conditions, such as the nature of the acid catalyst (e.g., Brønsted vs. Lewis acid), the solvent, and the temperature. Without experimental data, any proposed rearrangement or cyclization remains a hypothetical pathway.

Derivatives and Analogues of Trans 4 Hepten 6 Ynoic Acid

Synthetic Analogues and Structural Modifications

The synthesis of analogues of trans-4-Hepten-6-ynoic acid often involves multi-step chemical processes designed to introduce specific structural changes. These modifications can include altering the carbon chain length, modifying the carboxylic acid group, or changing the position and nature of the unsaturated bonds.

For instance, synthetic strategies have been developed for related ynoic acids that serve as crucial building blocks in the total synthesis of complex natural products. In one such example, a nearly symmetric ynoic acid was prepared in four steps from a monoprotected dialdehyde, utilizing a Corey-Fuchs homologation to install the terminal alkyne. chemrxiv.org Another approach involves the coupling of smaller fragments, such as the synthesis of an octadeca-cis-12-en-9-ynoic acid from 1-bromo-oct-cis-2-ene and the di-Grignard complex of dec-9-ynoic acid. researchgate.net Similarly, hept-6-ynoic acid has been used to create more complex C18-dienynoic acids. researchgate.net

Gold-catalyzed cascade reactions of 1,7-diynes, which share the enyne motif with this compound, have enabled the rapid construction of complex polycyclic skeletons found in various sesquiterpenoids. thieme-connect.com These advanced synthetic methods highlight the utility of the enyne structural element in creating diverse and complex molecules.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For analogues of this compound, SAR studies focus on how stereochemistry and the positioning of the alkene and alkyne functionalities influence their interactions with biological targets. Such studies are crucial for designing compounds with specific or enhanced biological functions.

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of chiral molecules. nih.govnih.govmhmedical.com The specific orientation of functional groups can dramatically affect how a molecule interacts with biological targets like enzymes and receptors.

Research on nature-inspired compounds, such as the isomers of 3-Br-acivicin, demonstrates the profound impact of stereochemistry. Studies revealed that only the isomers with a specific configuration, (5S, αS), showed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system, is responsible for the enhanced biological activity of these specific isomers. nih.gov Further investigation using molecular modeling has provided insights into the structural and stereochemical requirements for efficient interaction with target enzymes, leading to covalent binding and inactivation. nih.gov

Similarly, broader studies on diverse compound libraries have shown that changes in stereochemical configuration can cause statistically significant differences in biological activity and even alter a compound's mechanism of action. sci-hub.se The distinction in biological effects is not limited to a single chiral center, confirming that stereoisomerism is a key driver of performance diversity in bioactive molecules. sci-hub.se

Table 1: Influence of Stereochemistry on Biological Activity

Compound Series Stereoisomer Configuration Biological Activity Observation Reference
3-Br-acivicin Analogues (5S, αS) Significantly more active antiplasmodial activity nih.gov
3-Br-acivicin Analogues Other isomers Lower or no significant activity nih.gov

The placement of the double (alkene) and triple (alkyne) bonds within the carbon chain, along with the presence of various substituent groups, significantly affects the molecule's chemical properties and biological function. The reactivity of alkenes, for example, makes them key starting points for numerous addition reactions to synthesize a wide range of functionalized molecules. wou.edu

The alkynyl side chain is another critical feature. It can be functionalized through various chemical reactions, including "click" chemistry, to attach probes or other molecular entities. researcher.life Studies on related structures, such as imidazolyl and N-pyrrolyl heptenoates, have utilized three-dimensional quantitative structure-activity relationship (3-D QSAR) analyses to understand how different substituents impact their inhibitory activity on enzymes like HMG-CoA reductase. ucsd.edu

Furthermore, the synthesis of analogues where the core structure is modified, for example by creating neopentylene-fused analogues or introducing different heterocyclic rings, allows for a systematic exploration of the chemical space around the parent compound. ucsd.eduorgsyn.org These modifications can lead to compounds with altered or improved biological profiles.

Derivatization for Enhanced Research Utility

Derivatization involves the chemical modification of a compound to make it more suitable for specific research applications, without necessarily aiming to alter its primary biological activity. This can involve adding tags for visualization, affinity labels for target identification, or functional groups that facilitate specific chemical reactions.

A key application of the terminal alkyne group, such as the one in this compound, is its use in bioorthogonal chemistry. Non-canonical amino acids containing terminal alkynes can be incorporated into proteins, allowing for the subsequent attachment of fluorescent probes or other reporter molecules via copper-catalyzed or copper-free "click" chemistry. nih.gov This technique enables the study of proteins in complex biological systems. nih.gov

Similarly, molecules can be derivatized with functional "arms" to create complex nanozymes. mdpi.com For example, a core structure can be functionalized with peptides, triethyleneoxymethyl derivatives, or metal-chelating units to study enzymatic mechanisms or create novel catalytic nanoparticles. mdpi.com These derivatization strategies transform a simple molecule into a sophisticated tool for advanced biochemical and cell biology research.

Table of Mentioned Compounds

Compound Name/Type Reference
This compound nih.gov
3-Br-acivicin nih.gov
Hept-6-ynoic acid researchgate.net
Dec-9-ynoic acid researchgate.net
Imidazolyl and N-pyrrolyl heptenoates ucsd.edu
1,7-diynes thieme-connect.com
Azetidine derivatives sci-hub.se
Neopentylene-fused analogues orgsyn.org
Octadeca-cis-12-en-9-ynoic acid researchgate.net

Analytical Chemistry and Characterization Methodologies

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is the cornerstone for separating trans-4-Hepten-6-ynoic acid from reaction byproducts, contaminants, or other components in a sample matrix. The choice of technique depends on the sample's complexity and the analytical goal.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For short-chain carboxylic acids like this compound, derivatization is often required to increase volatility and improve peak shape, preventing the tailing associated with polar acid groups. sigmaaldrich.comrestek.com The most common method is conversion to fatty acid methyl esters (FAMEs). restek.comedpsciences.org

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. sigmaaldrich.com Specialty columns, such as those with acidic bonded phases (e.g., Nukol™), are designed for the analysis of free fatty acids and can provide sharp, symmetric peaks even without derivatization. sigmaaldrich.comsigmaaldrich.com The mass spectrometer fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 1: Representative GC-MS Conditions for C7 Fatty Acid Analysis

ParameterCondition
Column Nukol™ Capillary Column (30 m x 0.25 mm I.D., 0.25 µm film) sigmaaldrich.com
Derivatization Methylation with Boron trifluoride-methanol edpsciences.org or analysis as free acid
Injector Temp. 220-250 °C edpsciences.orgsigmaaldrich.com
Carrier Gas Helium sigmaaldrich.com
Oven Program Isothermal at 185 °C or a temperature gradient (e.g., 50°C to 250°C) sigmaaldrich.comasm.org
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

This table presents typical parameters and does not represent a single, specific analysis of this compound.

High-performance liquid chromatography (HPLC) is highly suitable for separating short-chain fatty acids without the need for derivatization. hplc.eu Reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode. For a structurally similar compound, hept-6-enoic acid, a method utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) has been demonstrated. sielc.com

UPLC, an evolution of HPLC, uses columns with smaller particle sizes (sub-2 µm) to achieve faster separations and higher resolution. sielc.com Coupling UPLC with high-resolution mass spectrometry (HRMS), such as a Q Exactive™ Orbitrap or TOF (Time-of-Flight) mass analyzer, provides highly accurate mass measurements. This allows for the confident determination of the elemental formula (e.g., C7H8O2 for the target compound) and aids in structural confirmation through fragmentation analysis. acs.org

Table 2: Illustrative HPLC/UPLC Conditions for Short-Chain Unsaturated Acid Separation

ParameterCondition
Column Reversed-Phase C18 (e.g., Gemini C18, 110 Å, 3 µm) nih.gov
Mobile Phase Gradient elution with Acetonitrile and Water, both with 0.1% Formic Acid nih.gov
Flow Rate 0.5 - 1.0 mL/min edpsciences.orgnih.gov
Detection UV (210 nm) or High-Resolution Mass Spectrometry (HRMS)
MS Mode Electrospray Ionization (ESI), negative mode

This table presents typical parameters and does not represent a single, specific analysis of this compound.

The term "chiral chromatography" is most often associated with the separation of enantiomers (non-superimposable mirror images). This compound is not chiral in this sense, as it lacks a stereocenter. However, the "trans" designation indicates the presence of geometric isomerism, with the corresponding diastereomer being cis-4-Hepten-6-ynoic acid. The separation of these cis/trans isomers is a critical analytical challenge.

While GC can separate some geometric isomers, HPLC is often superior for this application. hplc.eu The separation relies on exploiting subtle differences in molecular shape. Specialized stationary phases are used, including:

Silver-ion HPLC (Ag+-HPLC): This technique uses a stationary phase impregnated with silver ions. The silver ions interact reversibly with the π-electrons of the double bonds, and this interaction is typically stronger for cis isomers than for trans isomers, allowing for their separation. researchgate.net

Shape-Selective Reversed-Phase Columns: Columns with specific functionalities, such as cholesteryl groups (e.g., COSMOSIL Cholester), can differentiate between the more linear shape of a trans isomer and the bent shape of a cis isomer. hplc.eu C30 columns are also effective for this purpose. researchgate.net

Although less common for this purpose, chiral stationary phases (CSPs) designed for enantiomer separations can sometimes resolve diastereomers as well. scispace.comnih.gov

Spectroscopic Methods for Structural Elucidation

Once isolated, spectroscopic techniques are employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation.

¹H NMR: Would provide distinct signals for each proton. The protons on the trans-double bond (H-4 and H-5) would appear as multiplets in the olefinic region (~5.5-6.5 ppm) with a large coupling constant (J ≈ 15 Hz), which is characteristic of a trans configuration. The terminal alkyne proton (H-7) would appear as a singlet or a narrow triplet around 2-3 ppm. The methylene (B1212753) protons adjacent to the carbonyl (H-2) and the double bond (H-3) would also have characteristic chemical shifts.

¹³C NMR: Would show seven distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield (~170-180 ppm). The carbons of the double bond (C-4, C-5) and the alkyne (C-6, C-7) would have unique chemical shifts confirming the enyne functionality. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

PositionProtonPredicted Chemical Shift (ppm)Multiplicity & Coupling (J, Hz)
2-CH₂-~2.4Triplet
3-CH₂-~2.5Quartet
4=CH-~6.2Doublet of Triplets, J ≈ 15 (trans)
5=CH-~5.6Doublet of Triplets, J ≈ 15 (trans)
7≡C-H~2.1Singlet/Doublet
--COOH~10-12Broad Singlet

This table is based on typical values for similar functional groups and is for illustrative purposes.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. Key expected absorptions for this compound include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid group. A sharp C≡C-H stretch would appear around 3300 cm⁻¹, a C≡C stretch near 2100 cm⁻¹, and a C=C stretch near 1650 cm⁻¹. Crucially, a strong out-of-plane C-H bend around 960-970 cm⁻¹ would confirm the trans configuration of the double bond. rsc.orgscribd.com

Mass Spectrometry (MS): As part of GC-MS or LC-MS, mass spectrometry provides the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its exact mass (124.0524 Da). nih.gov The fragmentation pattern under electron ionization (EI) would show characteristic losses that help confirm the structure.

Advanced Hyphenated Techniques (e.g., HS-SPME-GC-MS, Molecular Networking)

For analyzing this compound in complex biological or environmental samples, especially when it is present as a volatile organic compound (VOC), advanced techniques are invaluable.

Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This is a solvent-free extraction technique ideal for isolating VOCs from a sample matrix. A fused silica (B1680970) fiber coated with an adsorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. Volatile compounds like this compound adsorb onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. mdpi.com This method concentrates the analyte, significantly improving detection limits.

Molecular Networking: This is a modern bioinformatics approach used to visualize and interpret complex MS/MS datasets, typically from UPLC-HRMS analysis. It organizes compounds into clusters based on the similarity of their fragmentation patterns. mdpi.com If a sample containing this compound were analyzed, molecular networking could help identify other structurally related enynoic acids or metabolites present in the mixture, even if their reference standards are not available. It achieves this by connecting nodes (representing detected molecules) that share similar MS/MS spectra, thus creating a network of chemically related compounds. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental for analyzing the different spatial arrangements (conformations) a molecule can adopt and for predicting its chemical reactivity.

Conformational Analysis: The flexibility of trans-4-Hepten-6-ynoic acid arises primarily from the rotation around its single bonds. Quantum chemical methods can be used to calculate the energy associated with different conformations to identify the most stable, low-energy structures. A conformational analysis is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules, such as biological receptors. wuxiapptec.com The process involves systematically rotating the flexible bonds and calculating the potential energy at each step to map out the potential energy surface. For saturated ring systems, computational tools can identify the dominant low-energy conformation, which is essential for predicting stereoselectivity in reactions. wuxiapptec.com

The most stable conformations are typically those that minimize steric hindrance and unfavorable electronic interactions. For this compound, key rotations would occur around the C2-C3 and C3-C4 bonds. While detailed published studies on this specific molecule are scarce, a typical conformational analysis would yield data similar to that presented in the illustrative table below.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data for illustrative purposes to show how results from a quantum chemical calculation might be displayed.

Dihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Conformer Description
+5.8Eclipsed (High Energy)
60°+0.2Gauche
120°+3.5Eclipsed
180°0.0Anti (Most Stable)

Reactivity Analysis: Quantum calculations also illuminate the reactivity of a molecule by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule likely to act as an electron donor (nucleophile), while the LUMO indicates regions likely to act as an electron acceptor (electrophile). For this compound, the π-systems of the double and triple bonds, as well as the oxygen atoms of the carboxylic acid, would be key areas of interest for reactivity, which could be precisely mapped using HOMO and LUMO distributions. wuxiapptec.com

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into molecular behavior. nih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate their motion, offering detailed mechanistic information about processes like conformational changes, solvent interactions, and binding events. nih.govmdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. Such simulations can reveal:

Solvation: How water molecules arrange around the hydrophilic carboxylic acid head and the more hydrophobic hydrocarbon tail.

Flexibility: The dynamic range of motion of the carbon chain, including the bending and stretching of bonds and fluctuations in dihedral angles over time. This provides a more realistic view of the molecule's structure than the static picture from quantum calculations.

Intramolecular Interactions: The potential for transient hydrogen bonds or other interactions within the molecule itself as it flexes and tumbles in solution.

By simulating the interaction of the molecule with a target, such as an enzyme's active site, MD can provide mechanistic insights into binding processes, showing how the molecule approaches the site, the conformational changes that occur upon binding, and the key interactions that stabilize the complex. nih.govmdpi.com

Table 2: Potential Mechanistic Insights from a Hypothetical MD Simulation This table outlines the type of information that could be obtained from an MD study of this compound.

Studied PropertyPotential Insight
Root Mean Square Deviation (RMSD) Overall structural stability and conformational changes over time. mdpi.com
Radius of Gyration (Rg) Compactness of the molecule and significant folding/unfolding events. mdpi.com
Solvent Accessible Surface Area (SASA) Changes in the exposure of different parts of the molecule to the solvent. mdpi.com
Hydrogen Bond Analysis The dynamics of hydrogen bonding between the carboxylic acid and water or a receptor.
Interaction Energy Quantification of the binding energy between the molecule and a biological target.

In Silico Screening and Pharmacophore Modeling for Receptor Interactions

In silico (computer-based) methods are essential in modern drug discovery for rapidly screening large databases of compounds to identify potential drug candidates. Pharmacophore modeling is a key technique used in this process. researchgate.net A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary to ensure optimal interaction with a specific biological target. nih.govnih.gov

The structure of this compound contains several features that could be important for interacting with a biological receptor:

Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid.

Hydrophobic Features: The hydrocarbon chain, including the alkene and alkyne moieties.

A pharmacophore model can be generated based on these features. frontiersin.org This model then serves as a 3D query to search virtual libraries of chemical compounds. Molecules from the library that successfully match the pharmacophore's features are identified as "hits" and prioritized for further experimental testing. This approach significantly narrows the search space for new active molecules. nih.gov

Table 3: Pharmacophoric Features of this compound

Feature TypeLocation on MoleculePotential Role in Receptor Binding
Hydrogen Bond Donor (HBD)Carboxylic acid -OH groupDonating a hydrogen to an acceptor group (e.g., Asp, Glu, or backbone carbonyl) on a receptor.
Hydrogen Bond Acceptor (HBA)Carboxylic acid C=O groupAccepting a hydrogen from a donor group (e.g., Ser, Thr, or backbone N-H) on a receptor.
Hydrophobic (HY)Alkene/Alkyne regionInteracting with nonpolar pockets in a receptor via van der Waals forces.
Hydrophobic (HY)Propyl chainFitting into a hydrophobic cavity of a binding site.

Predictive Modeling of Reaction Outcomes and Selectivity

Computational chemistry can also be used to predict the outcomes and selectivity of chemical reactions. For a molecule with multiple reactive sites like this compound, predictive models can help determine which functional group is most likely to react under specific conditions and what products will be formed.

This is particularly valuable for controlling regioselectivity (which position reacts) and stereoselectivity (which spatial isomer is formed). For instance, in an addition reaction to the carbon-carbon double or triple bond, computational models can calculate the activation energies for all possible pathways. The pathway with the lowest activation energy is predicted to be the major reaction channel, thus predicting the most likely product. acs.org

Furthermore, predictive models are increasingly used in toxicology to forecast whether a molecule or its metabolites might be reactive and potentially harmful. For example, computational tools can predict the metabolic fate of this compound in the body, identifying potential reactive metabolites that could be formed through enzymatic processes like oxidation. wustl.edu

Table 4: Illustrative Predictive Modeling for Reactions of this compound This table provides hypothetical examples of how predictive modeling could be applied.

Reaction TypePredicted OutcomeBasis of Prediction
Electrophilic Addition (e.g., HBr) Addition across the C=C double bond over the C≡C triple bond.Calculation of the relative stability of the carbocation intermediates formed at each site.
Nucleophilic Attack Attack at the carbonyl carbon of the carboxylic acid.Analysis of the LUMO, showing a high coefficient on the carbonyl carbon, indicating its electrophilicity.
Catalytic Hydrogenation Selective reduction of the alkyne to a cis-alkene before reduction of the trans-alkene.Modeling the interaction with the catalyst surface (e.g., Lindlar's catalyst) to determine substrate binding preference and reaction barriers.
Metabolic Oxidation Prediction of oxidation at the allylic or propargylic positions.Simulating reactions with cytochrome P450 models to identify sites with the lowest energy barrier for hydrogen abstraction.

Applications in Organic Synthesis Research

Role as Versatile Synthetic Building Blocks

The distinct functionalities within trans-4-Hepten-6-ynoic acid allow it to serve as a versatile starting material in multi-step syntheses. Ynoic acids, the class of compounds to which it belongs, are recognized as key building blocks for creating complex natural products. chemrxiv.org The carboxylic acid group provides a handle for esterification or amidation, allowing it to be coupled with other fragments, while the enyne system is primed for cyclization and addition reactions. This versatility enables chemists to construct polycyclic and densely functionalized molecular frameworks from relatively simple, linear precursors. beilstein-journals.org

Precursors for Complex Molecular Scaffolds (e.g., Jasmonoids, Prostaglandins, Pheromones, Antibiotics)

Research has shown that compounds with a bicyclo[3.2.0]heptenone core are valuable intermediates for synthesizing a range of biologically active molecules, including jasmonoids, prostaglandins, and antibiotics. google.com, epo.org These bicyclic structures can be prepared through the cyclization of unsaturated C7 carboxylic acid precursors. google.com, google.com, epo.org this compound, as a C7 enynoic acid, represents a suitable precursor for such transformations. The resulting bicyclic ketones can be further elaborated through reactions like hydrogenation, epoxidation, and oxidative fragmentation to yield the final target molecules. epo.org

The synthesis of various natural products relies on precursors that can form complex ring systems. The table below illustrates the connection between precursor types and the resulting molecular scaffolds.

Target Molecular ScaffoldPrecursor Type / IntermediateRelevant Synthetic Strategy
Jasmonoids Unsaturated C7 carboxylic acids, Bicyclo[3.2.0]heptenonesIntramolecular cycloaddition google.com, epo.org
Prostaglandins Unsaturated C7 carboxylic acids, Bicyclo[3.2.0]heptenonesCyclization of fatty acid derivatives researchgate.net, google.com, epo.org, nih.gov
Pheromones Unsaturated fatty alcohols/esters, Bicyclo[3.2.0]heptenonesOlefin metathesis, Cyclization researchgate.net, google.com, google.com
Antibiotics Polyketides, Unsaturated C7 carboxylic acidsManipulation of precursor synthesis genes, Cyclization nih.gov, google.com, epo.org

Chiral Pool Components in Asymmetric Synthesis

In asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule, starting materials from the "chiral pool" are often employed. While this compound itself is achiral, it can be a substrate in reactions that introduce chirality. Asymmetric synthesis can be achieved using chiral catalysts or by attaching a chiral auxiliary to the substrate molecule. mdpi.com, nih.gov For instance, the asymmetric synthesis of amino acids has been demonstrated on a large scale using a recyclable chiral auxiliary that complexes with a nickel(II) ion and a glycine (B1666218) Schiff base, which is then alkylated. mdpi.com Similarly, cyclic α-lithio amines, derived from chiral precursors, have proven to be invaluable reagents for stereoselective carbon-carbon bond formation. rsc.org Although direct use of this compound as a chiral pool component is not extensively documented, its functional groups are amenable to established methods of asymmetric transformation, such as asymmetric hydrogenation or allylation, to produce enantiomerically enriched products. nih.gov, mdpi.com

Development of Novel Reaction Methodologies (e.g., 1,6-enyne annulation, cycloisomerization)

This compound is an example of a 1,6-enyne, a class of substrates that has been pivotal in the discovery and development of new reaction methodologies. orgsyn.org, orgsyn.org These substrates are ideal for exploring annulation (ring-forming) and cycloisomerization reactions, which are powerful strategies for rapidly building molecular complexity. orgsyn.org, orgsyn.org

Transition metals, particularly gold and rhodium complexes, are highly effective catalysts for the cycloisomerization of 1,6-enynes. thieme-connect.com, acs.org, rsc.org, nih.gov Gold(I) catalysts, for example, are known to activate the alkyne moiety towards intramolecular attack by the alkene, leading to the formation of bicyclic systems. acs.org, nih.gov Similarly, zinc-catalyzed cycloisomerization of alkynoic acids has been reported to produce unsaturated lactones. acs.org These reactions often proceed with high efficiency and stereoselectivity, providing access to complex carbocyclic and heterocyclic scaffolds that are difficult to synthesize by other means. beilstein-journals.org

The table below summarizes key reaction methodologies involving 1,6-enynes.

Reaction MethodologyCatalyst TypeTypical ProductsKey Features
Cycloisomerization Gold(I), Platinum, ZincBicyclic systems, Fused rings, LactonesHigh atom economy, Formation of complex skeletons in a single step orgsyn.org, thieme-connect.com, acs.org
1,6-Enyne Annulation RhodiumFused bicyclic compoundsConvergent, Builds multiple C-C bonds orgsyn.org
Hydroalkynylative Cyclization RhodiumFunctionalized cyclic enynesHigh regioselectivity and enantioselectivity, 100% atom economy rsc.org
Ring-Rearrangement Metathesis (RRM) Ruthenium (e.g., Grubbs catalyst)Complex polycyclesTandem ring-opening/ring-closing sequence beilstein-journals.org

Q & A

Basic Research Questions

Q. How can researchers synthesize trans-4-Hepten-6-ynoic acid, and what spectroscopic methods are critical for its characterization?

  • Methodological Answer : Synthesis typically involves catalytic alkyne-alkene coupling or selective hydrogenation of precursor molecules. For characterization:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm the trans configuration (double bond geometry) and alkyne position. The coupling constants (JJ) for the double bond protons should align with trans stereochemistry (~12–18 Hz) .
  • Infrared (IR) Spectroscopy : Identify the carboxylic acid (-COOH) stretch (~2500–3300 cm1^{-1}) and alkyne (-C≡C-) stretch (~2100–2260 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns. Use high-resolution MS (HRMS) for exact mass validation .

Q. What experimental precautions are necessary when handling trans-4-Hepten-6-ynoic acid due to its reactive functional groups?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection to avoid exposure to carboxylic acid vapors and alkyne reactivity. Avoid mixing with oxidizing agents to prevent exothermic reactions .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent polymerization or oxidation of the alkyne group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for trans-4-Hepten-6-ynoic acid across studies?

  • Methodological Answer :

  • Comparative Analysis : Compile NMR and IR data from multiple studies (using SciFinder/Reaxys ) to identify outliers.
  • Error Source Evaluation : Assess solvent effects (e.g., deuterated chloroform vs. DMSO), instrument calibration, and sample purity (>95% by HPLC) .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Variables :
VariableRangeMeasurement Technique
pH2–12UV-Vis spectroscopy (monitor absorbance at λmax ~260 nm)
Temperature25–80°CGas chromatography (GC) to track degradation products
  • Kinetic Analysis : Perform Arrhenius plots to determine activation energy (EaE_a) for decomposition .

Q. How can computational modeling predict the reactivity of trans-4-Hepten-6-ynoic acid in click chemistry or cycloaddition reactions?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. THF) to optimize yield .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing biological activity data (e.g., IC50) of derivatives of trans-4-Hepten-6-ynoic acid?

  • Methodological Answer :

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
  • Error Bars : Report standard deviation (SD) from triplicate experiments and use ANOVA for cross-sample comparisons .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing trans-4-Hepten-6-ynoic acid given limited analytical data from suppliers?

  • Methodological Answer :

  • Independent Validation : Publish full experimental details (e.g., solvent ratios, catalyst loadings) and raw spectral data in supplementary materials .
  • Collaborative Verification : Partner with external labs to replicate synthesis and characterization steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.